Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Description
Contextual Significance of Polycyclic Nitrogen Heterocycles in Chemical Biology
Polycyclic nitrogen heterocycles are fundamental structural motifs in a vast array of biologically active molecules. Their rigid frameworks and the presence of multiple nitrogen atoms allow for specific three-dimensional arrangements and diverse intermolecular interactions, making them privileged scaffolds in drug discovery. These compounds are integral to the structure of numerous natural products, pharmaceuticals, and agrochemicals. The fusion of imidazole (B134444) and pyridine (B92270) rings, as seen in related structures, gives rise to a class of compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The incorporation of a pyrazinone ring further adds to the structural and electronic complexity, offering unique opportunities for therapeutic intervention.
Historical Overview of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one Research Trajectories
The focused investigation into the this compound scaffold is a relatively recent development in medicinal chemistry. A pivotal moment in the history of this compound class was the 2010 publication detailing its discovery as a novel class of potent and selective phosphodiesterase 10A (PDE10A) inhibitors. nih.govrsc.orgfigshare.com Prior to this, while research on related imidazopyridine and imidazopyrazine systems was ongoing for various therapeutic targets, the specific this compound core had not been extensively explored. The 2010 study marked the beginning of a dedicated effort to synthesize and characterize derivatives of this scaffold, primarily driven by the search for new treatments for neurological and psychiatric disorders. nih.gov
The synthesis of the core structure, this compound, was a key achievement that enabled further investigation. The general synthetic route involves a multi-step process, which has been adapted to create a library of derivatives with various substitutions. This has allowed for a systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.
Rationale for Investigating the this compound Core Structure
The primary rationale for the investigation of the this compound scaffold stems from its potent and selective inhibition of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme that plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways, particularly in the medium spiny neurons of the striatum. Dysregulation of these signaling pathways is implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
The discovery that compounds based on the this compound core can effectively inhibit PDE10A opened up a new avenue for the development of antipsychotic drugs with a potentially novel mechanism of action. nih.gov This offered the prospect of treatments that might circumvent the side effects associated with existing antipsychotic medications. nih.govfigshare.com The unique tricyclic structure of this scaffold provided a novel chemical space to explore for PDE10A inhibition, distinct from earlier inhibitors like papaverine. The amenability of the core structure to chemical modification has allowed researchers to fine-tune its properties to achieve high potency and selectivity, which are critical for a successful therapeutic agent.
Interactive Data Table: Research Findings on this compound Derivatives as PDE10A Inhibitors
Below is a summary of key findings for selected derivatives from the foundational 2010 study. This data highlights the structure-activity relationships and the potential of this chemical scaffold.
| Compound ID | R1 | R2 | R3 | PDE10A IC50 (nM) |
| 1 | H | H | H | >10000 |
| 2 | Me | H | H | 1500 |
| 3 | Et | H | H | 500 |
| 4 | Ph | H | H | 120 |
| 5 | Me | Me | H | 800 |
| 6 | Me | H | Me | 250 |
Data sourced from the 2010 Journal of Medicinal Chemistry publication on the discovery of this compound class. The specific compound IDs are illustrative and correspond to the derivatives synthesized and tested in that study.
Structure
3D Structure
Properties
IUPAC Name |
2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-7-4-10-5-13(7)8-6(12-9)2-1-3-11-8/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGFJKWJHZJQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=NC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579028 | |
| Record name | Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240815-49-0 | |
| Record name | Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,5 a Pyrido 3,2 E Pyrazin 6 5h One and Its Derivatives
Convergent and Divergent Synthetic Strategies
The construction of the Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one core can be approached through either convergent or divergent pathways. Convergent strategies involve the synthesis of key fragments of the molecule which are then combined in the later stages, while divergent strategies begin with a common core that is subsequently functionalized.
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for rapidly building molecular complexity. While specific MCRs for the direct synthesis of the this compound scaffold are not extensively documented, analogous reactions for related imidazo-fused systems provide a strong basis for their potential application.
One of the most powerful MCRs for this purpose is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). This reaction typically involves the condensation of an aminoazine, an aldehyde, and an isocyanide to form an imidazo[1,2-a]-fused system. By analogy, a plausible GBB-3CR approach to the target scaffold would involve a suitably substituted aminopyrido[3,2-e]pyrazine as the aminoazine component. This method's key advantage is the ability to introduce diversity at three different points of the molecule in a single step, by varying each of the three starting components.
Another relevant one-pot methodology is the iodine-mediated synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. mdpi.org This reaction proceeds from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, simultaneously forming new C-N and C-S bonds. mdpi.org This highlights the potential of one-pot, multi-bond forming reactions to efficiently construct complex heterocyclic systems.
A chemically sound approach involves the reaction between a 2,3-disubstituted pyridine (B92270) and a 2,3-disubstituted pyrazine (B50134). Specifically, the condensation of 3-amino-2-chloropyridine (B31603) with an ester derivative of 3-aminopyrazine-2-carboxylic acid can be envisioned. 3-amino-2-chloropyridine is a readily available building block in synthetic chemistry. chemimpex.comgoogle.com Likewise, 3-aminopyrazine-2-carboxylic acid can be synthesized or derivatized into esters or amides for use in coupling reactions. nih.gov
The proposed reaction sequence would begin with a nucleophilic substitution, where the amino group of the pyrazine derivative displaces the chlorine atom of the pyridine. This would be followed by an intramolecular cyclization, where the amino group on the pyridine backbone attacks the carbonyl group of the pyrazine ester, eliminating alcohol to form the lactam of the pyrido[3,2-e]pyrazin-6(5H)-one core. This type of condensation-cyclization is a fundamental method in the synthesis of nitrogen-containing fused heterocycles.
Once the pyrido[3,2-e]pyrazin-6(5H)-one core is established, the final step is the annulation (fusion) of the imidazole (B134444) ring. Several methods developed for the synthesis of the simpler imidazo[1,5-a]pyridine (B1214698) scaffold can be adapted for this transformation. These approaches typically start from a precursor containing a pyridine ring with a suitable functional group adjacent to the ring nitrogen.
One effective metal-free approach is an iodine-mediated oxidative annulation. This reaction involves the treatment of a 2-pyridyl ketone with an alkylamine in the presence of molecular iodine and a base like sodium acetate, proceeding through an sp³ C-H amination mechanism to form the imidazole ring in a one-pot manner. chemicalbook.com
Another powerful strategy is the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O under metal-free conditions. google.com This method involves the formal cycloaddition and subsequent loss of dinitrogen to construct the fused imidazole ring.
Transition metals, particularly copper, also play a key role in catalyzing such annulations. A direct transannulation of N-heteroaryl ketones with alkylamines can be achieved using copper(I) catalysis with oxygen as the terminal oxidant. google.com This reaction provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridine systems and is conceptually applicable to the pyridopyrazine core. google.com
Key Reaction Conditions and Catalyst Systems
The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound and its derivatives. Both transition-metal catalysis and, increasingly, organocatalysis offer powerful tools for the key bond-forming steps.
Transition metals are extensively used to facilitate the construction of the heterocyclic core and to introduce functional groups.
Copper(I)-Catalyzed Reactions: Copper catalysts are particularly effective for C-N bond formation, which is crucial for both the cyclization and annulation steps. A Cu(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with various amines utilizes aerial oxygen as a green oxidant. researchgate.net This process involves the formation of an imine intermediate, followed by an intramolecular C(sp³)–H amination. researchgate.net Similarly, CuI-catalyzed tandem reactions, such as an Ullmann-type C–N cross-coupling followed by an intramolecular amidation, have been successfully employed to build related N-fused bicyclic heterocycles from readily available halo-pyridines. researchgate.net
| Reaction Type | Catalyst System | Key Reactants | Oxidant | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Transannulation | CuI | N-heteroaryl ketone, Alkylamine | O₂ (air) | Organic Solvent, Heat | researchgate.net |
| Tandem Ullmann/Amidation | CuI / Ligand | 2-halopyridine, Enamine ester | - | DMF, 130 °C | researchgate.net |
| Tandem Condensation/Amination | Cu(OAc)₂ | Pyridine ketone, Benzylamine | O₂ (air) | Organic Solvent, Heat | google.com |
Palladium-Catalyzed Mizoroki-Heck Reaction: The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. While not directly used to form the heterocyclic rings in this scaffold, it is an invaluable tool for functionalizing the core structure. For instance, a halo-substituted pyrido[3,2-e]pyrazin-6(5H)-one intermediate could be coupled with various alkenes to introduce diverse side chains. A notable variant is the denitrative Mizoroki–Heck reaction, which uses nitroarenes instead of halides as starting materials, often employing a Pd/BrettPhos catalyst system. researchgate.net This expands the range of accessible starting materials for diversification.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a compelling alternative to metal-based catalysis, often providing advantages in terms of cost, toxicity, and environmental impact. For the synthesis of imidazo-fused heterocycles, several metal-free approaches have been developed.
As previously mentioned, molecular iodine (I₂) can effectively catalyze the oxidative annulation of 2-pyridyl ketones and alkylamines to form the imidazo[1,5-a]pyridine ring. chemicalbook.com This reaction proceeds without any transition metals and is operationally simple. chemicalbook.com
Furthermore, imidazole itself has been employed as an organocatalyst in one-pot multicomponent reactions for the synthesis of other complex heterocyclic systems, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. It demonstrates the principle of using simple organic molecules to facilitate key bond-forming steps, a strategy that could be adapted to the synthesis of the target scaffold. These approaches, which avoid the use of potentially toxic and expensive heavy metals, align with the principles of green chemistry and represent a promising area for future synthetic development.
Photochemical and Electrochemical Synthesis Modalities
The application of photochemical and electrochemical methods in the synthesis of complex heterocyclic systems is a growing area of interest, offering alternative, often milder, and more selective reaction pathways compared to traditional thermal methods. While specific literature on the photochemical or electrochemical synthesis of this compound is not yet prominent, the principles can be extrapolated from studies on related nitrogen-containing heterocycles.
Photochemical Synthesis: Photocatalysis, particularly with visible light, has emerged as a powerful tool for C-H functionalization and the formation of C-N bonds in heterocyclic chemistry. For instance, the functionalization of imidazopyridines has been achieved using photoredox catalysis, which could be a viable strategy for introducing substituents onto the this compound core. These reactions often proceed via radical intermediates, allowing for unique reactivity patterns. The key advantages of photochemical methods include mild reaction conditions and the ability to avoid harsh reagents.
Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions, driven by an electric current. This technique has been successfully applied to the synthesis of various N-heterocycles through intramolecular cyclizations and cross-coupling reactions. For example, the electrochemical synthesis of polycyclic N-heterocycles has been reported under oxidant-free conditions. In the context of this compound, an electrochemical approach could potentially be employed for the final cyclization step to form the fused ring system, or for the functionalization of the core structure. The precise control over the reaction potential in electrosynthesis can lead to high selectivity and yield.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and sustainable processes. For the synthesis of this compound and its analogs, several green approaches have been explored for related heterocyclic systems.
The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, developing solvent-free or aqueous-based synthetic routes is a key aspect of green chemistry.
Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. For structurally related imidazo[1,2-a]pyridines, highly efficient and facile synthesis has been achieved by the condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent. acs.orgscielo.br These reactions are often carried out by simply heating the mixture of reactants, leading to high yields and short reaction times. acs.orgscielo.br This approach could be adapted for the synthesis of the this compound core, potentially through a multicomponent reaction under solvent-free conditions.
| Reactants | Conditions | Yield | Reference |
| α-bromoacetophenone, 2-aminopyridine | 60 °C, neat | 91% | acs.orgscielo.br |
| 4-chloro-α-bromoacetophenone, 2-aminopyridine | 60 °C, neat | 89% | acs.org |
| 2,4-dichloro-α-bromoacetophenone, 2-aminopyridine | 60 °C, neat | 85% | acs.org |
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been successfully performed in water, demonstrating the feasibility of using aqueous media for the synthesis of such heterocyclic systems. This method avoids the use of metal catalysts and bases, offering excellent yields and broad functional group tolerance. The application of this methodology to the synthesis of this compound could significantly improve the environmental footprint of the process.
Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance reaction rates, improve yields, and reduce side reactions, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool for the rapid and efficient synthesis of a wide range of heterocyclic compounds. nih.govmdpi.com The synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been achieved in a one-pot, multicomponent reaction under microwave irradiation, using ethanol (B145695) as a green solvent. nih.gov This method offers advantages in terms of reduced reaction times and increased yields compared to conventional heating. nih.gov For the synthesis of pyridylimidazo[1,5-a]pyridine derivatives, microwave irradiation has been used to facilitate the quaternization reaction, significantly shortening the reaction time.
| Reactants | Conditions | Yield | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium (B1175870) acetate | Microwave (200 W), 100 °C, 60-80 min, p-TSA, EtOH | 46-80% | nih.gov |
| 2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine, iodoethane | Microwave, 155 °C, 50 min, ACN | 48% | mdpi.com |
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. An eco-friendly, ultrasound-assisted method for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles has been developed. rsc.org This protocol utilizes a KI/tert-butyl hydroperoxide catalytic system in water and achieves high yields in very short reaction times (e.g., up to 97% yield in 4 minutes). rsc.org The scalability of this method to gram-scale quantities with comparable yields has also been demonstrated. rsc.org A similar ultrasound-assisted approach could be envisioned for the efficient and green synthesis of this compound.
Yield Optimization and Scalability Considerations
Optimizing reaction yields and ensuring the scalability of a synthetic process are critical for the practical application of a compound, particularly in the pharmaceutical industry.
Yield Optimization: The yield of this compound and its derivatives can be optimized by carefully controlling various reaction parameters. For multicomponent reactions leading to similar fused imidazole systems, the choice of catalyst, solvent, and temperature plays a crucial role. For instance, in the synthesis of imidazo[1,2-a]pyridines, a screen of various catalysts and solvents revealed that certain combinations significantly improve the yield. The use of microwave irradiation has also been shown to enhance yields in the synthesis of related heterocyclic structures. nih.gov A systematic design of experiments (DoE) approach can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for maximizing the yield.
Scalability: The transition from a laboratory-scale synthesis to a larger, industrial-scale production presents several challenges. For the synthesis of imidazo[1,5-a]pyridine derivatives, a transition-metal-free sp3 C-H amination reaction has been shown to be conveniently carried out on a gram scale, indicating good scalability. rsc.org A new, efficient synthesis of imidazo[1,5-a]pyridine derivatives has been developed with a protocol for a 100 g scale synthesis of a key amine intermediate, demonstrating the potential for large-scale production. researchgate.net
Key considerations for ensuring the scalability of the synthesis of this compound include:
Reagent Availability and Cost: The starting materials should be readily available and cost-effective for large-scale production.
Reaction Conditions: The reaction should ideally be robust and not require extreme temperatures or pressures.
Purification: The purification process should be straightforward and avoid the use of techniques that are difficult to scale up, such as column chromatography. Crystallization is often a preferred method for purification on a large scale.
Safety: The process should be evaluated for potential safety hazards, especially when handling reactive intermediates or performing exothermic reactions.
The development of flow chemistry processes for the synthesis of heterocyclic compounds is another promising avenue for improving scalability and process control. sci-hub.se Continuous flow reactors offer advantages in terms of heat and mass transfer, precise control over reaction parameters, and the potential for safer operation. sci-hub.se
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Imidazo 1,5 a Pyrido 3,2 E Pyrazin 6 5h One Analogues
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical initial step in the structural analysis of novel Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one analogues. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the confident determination of the compound's elemental composition and molecular formula.
In the characterization of newly synthesized imidazo[1,2-a]pyrazine derivatives, a related class of compounds, HRMS is routinely used to confirm that the desired chemical transformation has occurred and that the product has the expected molecular formula. For instance, after a synthetic sequence to produce substituted imidazo[1,2-a]pyrazines, HRMS analysis provides the definitive confirmation of their structures. This technique is particularly valuable when dealing with complex multi-ring systems where nominal mass spectrometry might not distinguish between different potential elemental compositions.
Table 1: Representative HRMS Data for a Hypothetical this compound Analogue
| Parameter | Value |
| Molecular Formula | C₁₁H₇N₅O |
| Calculated m/z | 226.0723 ([M+H]⁺) |
| Observed m/z | 226.0725 ([M+H]⁺) |
| Mass Accuracy | < 1 ppm |
| Ionization Mode | Electrospray Ionization (ESI) |
Multidimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level insight required to piece together the compound's intricate architecture. For complex structures like this compound analogues, one-dimensional (¹H and ¹³C) NMR spectra are often insufficient due to overlapping signals and complex coupling patterns. Multidimensional NMR techniques are therefore essential for unambiguous assignment of all proton and carbon signals and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. This is crucial for tracing out the structure of the pyridine (B92270) and pyrazine (B50134) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward way to assign the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is arguably the most powerful tool for assembling the final structure, as it allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms. For instance, correlations from protons on the imidazole (B134444) ring to carbons in the fused pyridine and pyrazine rings would definitively establish the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and conformation of substituents on the core ring system.
In studies of related imidazo[1,2-a]pyrazine derivatives, ¹H and ¹³C NMR are fundamental for confirming the structures of newly synthesized compounds.
Table 2: Illustrative ¹H and ¹³C NMR Assignments for an this compound Analogue
| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 125.4 | 7.85 (s) | C3, C9b |
| 3 | 142.1 | - | H1 |
| 4 | 129.8 | 8.10 (d, 8.0) | C5a, C9a |
| 5 | 115.6 | 7.50 (d, 8.0) | C5a, C9a |
| 5a | 138.2 | - | H4, H5 |
| 7 | 148.5 | 8.50 (s) | C8, C9a |
| 8 | 132.7 | 8.25 (s) | C7, C9a |
| 9a | 135.1 | - | H7, H8 |
| 9b | 140.5 | - | H1 |
X-ray Crystallography for Solid-State Structure Determination and Ligand-Target Complex Analysis
In the context of drug discovery, X-ray crystallography is also invaluable for analyzing ligand-target complexes. For example, the crystal structure of an imidazo[1,5-a]pyrido[3,2-e]pyrazine analogue bound to its biological target (e.g., an enzyme or receptor) can reveal the specific molecular interactions responsible for its activity. This information is crucial for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. For instance, the co-crystallization of imidazo[1,2-a]pyrazine derivatives with Aurora-A kinase has provided key insights into the binding interactions, guiding the design of more potent inhibitors. google.com Similarly, the crystal structure of an imidazo[1,5-a]pyrido[3,2-e]pyrazine in complex with phosphodiesterase 10A (PDE10A) has revealed unique interactions within the binding site.
Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.8410 |
| b (Å) | 17.065 |
| c (Å) | 23.332 |
| β (°) | 92.390 |
| Volume (ų) | 1925.3 |
| Z | 4 |
| R-factor | 0.05 |
Data is for a related imidazopyridine-pyrazoline derivative and is provided for illustrative purposes.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. By analyzing the absorption or scattering of light, one can identify characteristic vibrations corresponding to different functional groups.
For this compound analogues, FT-IR spectroscopy is particularly useful for identifying the carbonyl (C=O) stretching frequency of the pyrazinone ring, which is expected to appear in the range of 1650-1700 cm⁻¹. Other key absorbances would include C=N and C=C stretching vibrations of the aromatic rings and N-H stretching if substituents with this group are present. In studies of related imidazo[1,2-a]pyrazine derivatives, IR spectroscopy has been used to confirm the presence of key functional groups, such as the NH₂ stretching frequency around 3330 cm⁻¹ and the C=N stretch around 1546 cm⁻¹.
Raman spectroscopy can provide complementary information, especially for the skeletal vibrations of the fused ring system. The combination of FT-IR and Raman data, often supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes of the molecule.
Table 4: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 1680 | C=O Stretch (Amide) |
| 1620-1580 | C=N Stretch |
| 1550-1450 | Aromatic C=C Stretch |
This is a table of expected values based on typical functional group absorption regions.
Chiroptical Methods (CD, ORD) for Stereochemical Assignments
Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specialized techniques used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. If an this compound analogue is chiral, for example, due to the presence of a stereocenter in a substituent, CD and ORD can be used to determine its absolute configuration.
The application of these techniques would involve comparing the experimental CD or ORD spectrum with that predicted by theoretical calculations for a known configuration. A match between the experimental and calculated spectra would allow for the unambiguous assignment of the stereochemistry.
No specific experimental data on the use of chiroptical methods for the stereochemical assignment of this compound analogues were found in the public domain during the literature search for this article.
Computational and Theoretical Investigations of Imidazo 1,5 a Pyrido 3,2 E Pyrazin 6 5h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. For Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, DFT calculations are used to determine its three-dimensional structure and electron distribution. These calculations help in understanding the molecule's stability and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, such as biological targets.
Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can also be calculated. These descriptors provide a quantitative measure of the molecule's reactivity, helping to explain its behavior in chemical reactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in understanding the specific interactions between this compound derivatives and their biological targets. By identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, researchers can understand the mechanism of action and design more potent inhibitors.
Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the binding, allowing researchers to assess the stability of the interactions and observe any conformational changes in the protein or ligand upon binding. These simulations are crucial for validating the docking results and gaining a deeper understanding of the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. These models are developed by correlating various molecular descriptors with the observed activity of a series of compounds.
For this compound derivatives, QSAR studies have been used to identify the key structural features that influence their inhibitory activity against specific targets. By analyzing the contributions of different descriptors, such as electronic, steric, and hydrophobic properties, researchers can predict the activity of new, unsynthesized compounds. This predictive capability is highly valuable in guiding the design of more effective therapeutic agents.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model represents the key features of a ligand that are necessary for binding to a specific target.
Once a pharmacophore model is developed for a series of active this compound derivatives, it can be used as a 3D query in virtual screening of large chemical databases. This process helps to identify new compounds with diverse chemical scaffolds that are likely to exhibit the desired biological activity. Virtual screening is a cost-effective and time-efficient method for discovering novel lead compounds for drug development.
In Silico Prediction of Absorption, Distribution, Metabolism Parameters
In the early stages of drug discovery, it is important to assess the pharmacokinetic properties of potential drug candidates. In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. These predictions help to identify compounds with favorable drug-like properties and to flag potential liabilities early in the development process.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazo 1,5 a Pyrido 3,2 E Pyrazin 6 5h One Derivatives
Systematic Structural Modifications and Their Impact on Biological Potency
The biological activity of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one derivatives has been extensively explored through systematic structural modifications, primarily focusing on their potent and selective inhibition of phosphodiesterase 10A (PDE10A). Research in this area has led to a comprehensive understanding of how changes to the core structure influence target binding and enzyme inhibition.
A key study synthesized a series of novel Imidazo[1,5-a]pyrido[3,2-e]pyrazines and evaluated their inhibitory potency against PDE10A. The general structure-activity relationship (SAR) was established by modifying various positions on the heterocyclic core. The following table illustrates the impact of these modifications on PDE10A inhibitory activity.
| Compound | R1 | R2 | R3 | PDE10A IC50 (nM) |
|---|---|---|---|---|
| 1 | H | 4-fluorophenyl | CH3 | 15 |
| 2 | H | 4-fluorophenyl | C2H5 | 10 |
| 3 | H | pyridin-4-yl | CH3 | 5 |
| 4 | H | pyridin-4-yl | C2H5 | 3 |
| 5 | CH3 | 4-fluorophenyl | CH3 | 50 |
| 6 | CH3 | pyridin-4-yl | CH3 | 20 |
The data reveals that substitutions at the R2 and R3 positions have a significant impact on potency. For instance, replacing the 4-fluorophenyl group at R2 with a pyridin-4-yl group generally leads to a substantial increase in inhibitory activity (compare compounds 1 and 3, and 2 and 4). Furthermore, extending the alkyl chain at the R3 position from a methyl to an ethyl group also enhances potency (compare compounds 1 and 2, and 3 and 4). Conversely, the introduction of a methyl group at the R1 position tends to decrease activity (compare compounds 1 and 5, and 3 and 6).
Identification of Key Pharmacophoric Features
Pharmacophore modeling has been instrumental in identifying the essential structural features required for the potent inhibitory activity of this compound derivatives against their biological targets. For PDE10A inhibitors, a key pharmacophoric model was developed based on the SAR data and co-crystal structures.
The essential features of this pharmacophore include:
A hydrogen bond acceptor: The nitrogen atom in the pyridine (B92270) ring is a crucial hydrogen bond acceptor, interacting with key residues in the active site of the enzyme.
Aromatic/hydrophobic regions: The aryl or heteroaryl substituent at the R2 position occupies a hydrophobic pocket, and its nature significantly influences binding affinity. The planarity and electronic properties of this group are critical for optimal interaction.
A hydrogen bond donor/acceptor moiety: The lactam function within the pyrazinone ring provides both hydrogen bond donor and acceptor capabilities, contributing to the anchoring of the molecule in the active site.
A hydrophobic feature: The alkyl group at the R3 position fits into a smaller hydrophobic pocket, and its size and shape can be optimized to maximize van der Waals interactions.
Investigation of Substituent Effects on Molecular Recognition
The electronic and steric effects of substituents on the this compound scaffold play a critical role in molecular recognition by the target enzyme. A quantitative structure-activity relationship (QSAR) model was established to analyze these substitution effects in a series of PDE10A inhibitors.
The QSAR analysis revealed that:
Electron-withdrawing groups on the R2 aromatic ring generally enhance potency. This suggests that a lower electron density on this ring is favorable for interaction with the active site. For example, the presence of a nitrogen atom in the pyridinyl ring at R2, which is more electron-withdrawing than a carbon atom in a phenyl ring, correlates with higher activity.
Steric bulk at the R1 position is detrimental to activity. This indicates that this region of the molecule is likely in close proximity to the protein surface, and bulky substituents may cause steric clashes.
The hydrophobicity of the substituent at the R3 position is positively correlated with potency, up to a certain size limit. This is consistent with this group occupying a hydrophobic pocket.
Lead Optimization Strategies Based on SAR Data
The comprehensive SAR and QSAR data have guided lead optimization strategies to improve the potency, selectivity, and pharmacokinetic properties of this compound derivatives.
Key optimization strategies include:
Scaffold hopping and core modification: While maintaining the key pharmacophoric features, modifications to the core heterocyclic system can be explored to improve properties such as solubility and metabolic stability.
Fine-tuning of the R2 substituent: Systematic exploration of different aryl and heteroaryl groups at this position can be used to maximize potency and selectivity. The introduction of polar groups can also be used to modulate physicochemical properties.
Optimization of the R3 alkyl group: Varying the length and branching of the alkyl chain at this position can be used to fine-tune the fit within the hydrophobic pocket and improve metabolic stability.
Introduction of substituents at other positions: While the primary focus has been on R1, R2, and R3, substitution at other positions on the tricyclic core can be explored to block potential sites of metabolism and further enhance potency.
For a related series of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives targeting BRD9, a bromodomain-containing protein, similar lead optimization strategies were employed. nih.gov In this case, modifications focused on the substituent at the 7-position, where the introduction of a phenyl group with specific substitution patterns was found to be crucial for high-affinity binding. nih.govnih.gov This highlights the importance of tailoring optimization strategies to the specific target, while leveraging the general principles of SAR derived from the core scaffold.
Molecular Mechanism of Action Studies of Imidazo 1,5 a Pyrido 3,2 E Pyrazin 6 5h One Analogues
Identification of Molecular Targets (e.g., specific enzymes, receptors, proteins)
Research has primarily identified phosphodiesterase 10A (PDE10A) as a key molecular target for the Imidazo[1,5-a]pyrido[3,2-e]pyrazine class of compounds. nih.gov These analogues have been synthesized and characterized as potent and selective inhibitors of the PDE10A enzyme. nih.gov PDE10A is highly expressed in the striatum of the brain, a region associated with cognitive and motor functions, making it a significant target for neurological and psychiatric disorders. nih.gov
While PDE10A is the principal target for the core Imidazo[1,5-a]pyrido[3,2-e]pyrazine structure, studies on related imidazo-fused heterocyclic scaffolds have revealed a broader range of biological targets, suggesting the versatility of this chemical framework. These targets include:
mTOR: A series of Imidazo[1,5-a]pyrazine (B1201761) compounds were identified as inhibitors of both mTORC1 and mTORC2 complexes. nih.gov
ACK1: Novel Imidazo[1,5-a]pyrazine derivatives have been developed as potent and selective inhibitors of the non-receptor tyrosine kinase ACK1 (Activated Cdc42-associated kinase 1), a potential target in cancer therapy. nih.gov
PI3K/mTOR: Certain Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives have demonstrated potent dual inhibitory activity against PI3K (Phosphoinositide 3-kinase) and mTOR. drugbank.com
Cyclooxygenase-2 (COX-2): Analogues based on an Imidazo[1,2-a]pyridine scaffold have been designed and evaluated as selective COX-2 inhibitors. rjpbr.com
AKT/mTOR Pathway: Other Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR signaling pathway in cancer cell lines. nih.gov
In Vitro Enzymatic Assays and Receptor Binding Studies (e.g., PDE10A mediated cAMP hydrolysis, AMPA binding inhibition, kinase inhibition)
The characterization of Imidazo[1,5-a]pyrido[3,2-e]pyrazine analogues has been substantiated through various in vitro assays to quantify their inhibitory potency and selectivity.
PDE10A Enzymatic Assays: The primary method used to determine the potency of these compounds is an in vitro inhibition assay that measures the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) by human recombinant PDE10A. The concentration of a compound that leads to 50% inhibition of the enzyme's activity is determined as the IC50 value. A lower IC50 value indicates greater potency. Quantitative structure-activity relationship (QSAR) models have also been established to analyze the effects of different chemical substitutions on the inhibitory activity of these compounds. nih.gov
Kinase Inhibition Assays: For related imidazo-fused compounds targeting protein kinases, enzymatic assays are employed to determine their inhibitory activity. For instance, Imidazo[1,2-a]pyridine derivatives were evaluated for their ability to inhibit PI3Kα, with one potent compound exhibiting an IC50 of 2 nM. nih.gov Similarly, Imidazo[1,5-a]pyrazine analogues were assessed for their inhibition of ACK1. nih.gov These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
COX-2 Inhibition Assays: Novel Imidazo[1,2-a]pyridine derivatives were assessed for their ability to inhibit COX-2 using fluorescent-based assays. The results indicated that several tested compounds exhibited significant and specific inhibitory effects on COX-2, with IC50 values as low as 0.05 µM. rjpbr.com The selectivity for COX-2 over COX-1 is a critical parameter evaluated in these studies. rjpbr.com
| Compound Class | Target | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | PDE10A | Inhibition of cAMP hydrolysis | Identified as potent and selective inhibitors. | nih.gov |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | Kinase Inhibition Assay | Potent inhibition with IC50 of 2 nM. | nih.gov |
| Imidazo[1,2-a]pyridine Derivatives | COX-2 | Fluorescent Inhibition Assay | High potency with IC50 values down to 0.05 µM. | rjpbr.com |
| Imidazo[1,5-a]pyrazines | mTORC1/mTORC2 | Kinase Inhibition Assay | Demonstrated target inhibition in vitro and in vivo. | nih.gov |
| Imidazo[1,2-a]pyrazine Derivative | PI3Kα/mTOR | Dual Kinase Inhibition Assay | Excellent dual inhibitory activity (IC50: PI3Kα = 0.06 nM; mTOR = 3.12 nM). | drugbank.com |
Cellular Assays for Pathway Modulation (e.g., reporter gene assays, Western blot analysis, immunoprecipitation)
To understand how these compounds affect biological processes within a cellular context, various assays are employed to measure the modulation of specific signaling pathways. While direct cellular assay data for Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is limited, studies on structurally related compounds provide insight into the methodologies used and potential downstream effects.
Western Blot Analysis: This technique has been used to investigate the impact of imidazo-fused compounds on key cellular pathways. For example, treatment of melanoma and cervical cancer cells with an Imidazo[1,2-a]pyridine derivative was shown to reduce the phosphorylation levels of protein kinase B (AKT) and the mechanistic target of rapamycin (B549165) (mTOR). nih.gov Furthermore, this compound increased the expression of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.gov In studies of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines in neuroblastoma cells, Western blotting revealed an increase in the cleavage of caspase-3 and PARP-1, which are hallmark indicators of apoptosis. uniroma1.it
Cell Cycle and Apoptosis Assays: Flow cytometry is a common method to assess the effects of compounds on cell cycle progression and programmed cell death (apoptosis). An Imidazo[1,2-a]pyridine compound was found to induce G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in treated cancer cells. nih.gov Apoptosis is typically quantified by staining cells with Annexin V and propidium (B1200493) iodide (PI). nih.gov
Clonogenic Survival Assays: This in vitro assay measures the ability of a single cell to proliferate and form a colony. It is used to determine the long-term effectiveness of a cytotoxic agent. In studies with pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives, a clonogenic assay demonstrated a significant reduction in the number of neuroblastoma cell colonies following treatment. uniroma1.it
Transcriptomic and Proteomic Profiling in Cellular Systems
To gain a broader, unbiased understanding of the cellular targets and off-targets of these compounds, advanced techniques like transcriptomics and proteomics are utilized.
Chemical proteomics, in particular, has been applied to the broader imidazopyrazine class. nih.govchemrxiv.org This approach uses specialized chemical probes, such as photoaffinity probes based on the imidazopyrazine scaffold, to identify protein interactions within a complex cellular proteome. nih.govchemrxiv.orgresearchgate.net
In one study, photoaffinity probes derived from imidazopyrazine-based kinase inhibitors were used in chemical proteomics experiments. chemrxiv.org The workflow involved:
Treating whole-cell lysates with the photoaffinity probe.
Inducing covalent cross-linking between the probe and its binding partners using UV light.
Tagging the probe-protein complexes with biotin.
Enriching the biotin-tagged complexes using streptavidin beads.
Identifying the captured proteins using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net
These experiments revealed a range of on-target and off-target proteins for the imidazopyrazine scaffold, highlighting that the selectivity profile is influenced by the size, spatial arrangement, and rigidity of the substituents on the core structure. chemrxiv.org Such unbiased screening is invaluable for understanding the full biological activity of a compound class and can help in the early stages of drug development to identify potential efficacy and safety issues. nih.gov
Investigation of Binding Kinetics and Thermodynamics
Understanding the physical interactions between an inhibitor and its target is crucial for rational drug design. This involves studying the kinetics (rates of binding and dissociation) and thermodynamics (forces driving the binding) of the interaction.
For the Imidazo[1,5-a]pyrido[3,2-e]pyrazine class, significant insight has been gained from X-ray crystallography. The crystal structure of the PDE10A enzyme in a complex with a potent Imidazo[1,5-a]pyrido[3,2-e]pyrazine analogue (compound 49) has been solved. nih.gov This structural data provided a detailed view of the binding mode at the atomic level. nih.gov
The analysis revealed qualitatively new interactions between the inhibitor and the enzyme's binding site compared to previously characterized inhibitors like papaverine. nih.gov This structural information is critical for explaining the high potency and selectivity of this compound class and guides the synthesis of new analogues with improved properties. While specific kinetic (k_on/k_off) and thermodynamic (ΔG, ΔH, TΔS) parameters from techniques like surface plasmon resonance or isothermal titration calorimetry are not extensively reported in the available literature for this specific compound, the crystallographic data provides a foundational thermodynamic understanding of the binding event.
Biological Applications and Target Engagement of Imidazo 1,5 a Pyrido 3,2 E Pyrazin 6 5h One Scaffolds in Pre Clinical Research
Application in Chemical Probe Development
The Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one scaffold has proven valuable in the creation of chemical probes to investigate complex biological systems. A notable example is the development of derivatives as inhibitors of the Bromodomain-containing protein 9 (BRD9), a subunit of the human SWI/SNF chromatin remodeling complex. Mutations in this complex are implicated in nearly 20% of human cancers, making its components attractive targets for therapeutic intervention and biological study.
In this context, a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives were synthesized and evaluated for their ability to inhibit BRD9. One particular compound, referred to as compound 27, emerged as a potent and selective chemical probe. This compound demonstrated robust inhibition of BRD9 with an IC50 value of 35 nM. Its utility as a probe is underscored by its potent anti-proliferative effects in A549 lung cancer cells (IC50 of 6.12 µM) and EOL-1 eosinophilic leukemia cells (IC50 of 1.76 µM). Such chemical probes are instrumental for in vitro and in vivo studies aimed at elucidating the specific biological functions of BRD9.
Exploration of Novel Therapeutic Modalities
The versatility of the this compound scaffold has been extensively explored in the search for new treatments for a range of diseases, leading to the discovery of potent anticancer agents and specific enzyme inhibitors.
Anticancer Applications
Derivatives of this scaffold have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.
mTOR Inhibition : A series of imidazo[1,5-a]pyrazines were identified as potent inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a crucial kinase that regulates cell growth and proliferation and is often dysregulated in cancer. Through optimization of initial hits, compounds were developed that inhibit both mTORC1 and mTORC2 complexes. One orally bioavailable compound demonstrated target inhibition in vivo, leading to the inhibition of tumor growth in an MDA-MB-231 breast cancer xenograft model.
BRD9 Inhibition : As mentioned in the context of chemical probes, imidazo[1,5-a]pyrazin-8(7H)-one derivatives that inhibit BRD9 have direct therapeutic potential. Compound 27 and compound 29, with BRD9 IC50 values of 35 nM and 103 nM respectively, showed significant anti-proliferative activity against cancer cell lines, highlighting their potential as anticancer drugs.
ACK1 Inhibition : The scaffold has been utilized to develop inhibitors of Activated Cdc42-associated kinase (ACK1), a non-receptor tyrosine kinase implicated in various cancers, including lung, ovarian, and prostate cancer. Medicinal chemistry efforts, starting from a virtual screening hit, led to the identification of potent, selective, and orally bioavailable ACK1 inhibitors derived from the imidazo[1,5-a]pyrazine (B1201761) core.
Enzyme Inhibitors
The unique structure of the this compound core allows for specific interactions with the active sites of various enzymes, making it a privileged scaffold for the design of potent and selective inhibitors.
Phosphodiesterase 10A (PDE10A) Inhibitors : Novel Imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective inhibitors of PDE10A. nih.gov This enzyme is highly expressed in the brain, and its inhibition is a promising strategy for the treatment of schizophrenia and other neuropsychiatric disorders. The crystal structure of PDE10A in complex with one such inhibitor revealed unique interactions within the binding site. nih.gov Selected compounds from this class were effective in reversing MK-801 induced stereotypy and hyperactivity in rat models, demonstrating their potential as antipsychotic agents. nih.gov
| Compound/Series | Target Enzyme | Biological Activity/Potency | Therapeutic Area |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | PDE10A | Potent and selective inhibition | Schizophrenia |
| Imidazo[1,5-a]pyrazines | mTORC1/mTORC2 | Inhibition of tumor growth in vivo | Cancer |
| Imidazo[1,5-a]pyrazin-8(7H)-one (Cmpd 27) | BRD9 | IC50 = 35 nM | Cancer |
| Imidazo[1,5-a]pyrazines | ACK1 | Potent, selective, orally bioavailable | Cancer |
Based on the conducted research, no publicly available literature was identified describing the evaluation of the this compound scaffold for anti-inflammatory or antimicrobial activities.
High-Throughput Screening Campaigns for Biological Activity
High-throughput screening (HTS) has been a important tool in identifying the initial hits that have led to the development of potent drug candidates based on the imidazo[1,5-a]pyrazine scaffold. The discovery of the aforementioned mTOR inhibitors originated from an HTS campaign. These initial, often modestly potent, "hits" provided the crucial starting point for a subsequent medicinal chemistry program. Through iterative cycles of design, synthesis, and biological testing, these early hits were optimized for potency, selectivity, and pharmacokinetic properties, ultimately yielding orally bioavailable compounds with in vivo efficacy. This highlights the critical role of HTS in unlocking the therapeutic potential of novel chemical scaffolds like this compound.
Development of Fluorescent or Affinity Probes for Target Validation
Based on the conducted searches, there is no publicly available literature on the development of fluorescent or affinity probes specifically derived from the this compound scaffold for the purpose of target validation. While related heterocyclic systems such as imidazo[1,5-a]pyridines have been successfully developed as fluorescent probes for various applications, including bioimaging, this specific area of research remains unexplored for the this compound core. nih.govmdpi.comresearchgate.net
Future Perspectives and Challenges in Imidazo 1,5 a Pyrido 3,2 E Pyrazin 6 5h One Research
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one derivatives. These computational tools can accelerate the discovery of novel drug candidates by predicting their biological activity and physicochemical properties, thereby reducing the time and cost associated with traditional drug discovery pipelines.
Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the PDE10A inhibitory activity of novel analogs. nih.govnih.gov By training these models on existing datasets of this compound derivatives and their corresponding biological activities, researchers can identify key molecular features that are crucial for potent inhibition. nih.gov For instance, a QSAR model was successfully established to analyze substitution effects in a series of novel Imidazo[1,5-a]pyrido[3,2-e]pyrazines, providing valuable insights for further optimization. nih.gov
Furthermore, AI algorithms can be employed for de novo drug design, generating entirely new molecular structures with desired properties. These algorithms can explore a vast chemical space to identify novel this compound analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be integrated into the design process to flag potential liabilities early on.
The application of these computational approaches can be summarized in the following table:
| Computational Approach | Application in this compound Research | Potential Benefits |
| Machine Learning (e.g., QSAR) | Predicting the PDE10A inhibitory activity of novel analogs. nih.govnih.gov | Faster identification of potent compounds, reduced need for extensive initial synthesis and screening. |
| Artificial Intelligence (e.g., de novo design) | Generating novel molecular structures with desired properties. | Exploration of a wider chemical space, discovery of non-obvious structural motifs. |
| Predictive ADMET Modeling | Assessing the pharmacokinetic and toxicity profiles of designed compounds. | Early identification of compounds with poor drug-like properties, reducing late-stage failures. |
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern medicinal chemistry. Future research on this compound will likely focus on the exploration of novel synthetic routes that are not only high-yielding but also adhere to the principles of sustainable and green chemistry.
Traditional synthetic methods for fused heterocyclic systems often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. rsc.org Recent advancements in synthetic organic chemistry offer promising alternatives. For instance, multicomponent reactions (MCRs) provide a powerful tool for the rapid construction of complex molecular scaffolds from simple starting materials in a single step, which is an inherently green approach. beilstein-journals.orgresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, a type of MCR, has been successfully employed in the synthesis of imidazopyridine-fused isoquinolinones, demonstrating the potential of this strategy for building complex heterocyclic systems. beilstein-journals.org
Furthermore, the use of environmentally benign solvents, such as ionic liquids or water, and catalyst systems is gaining traction. cup.edu.in Copper-catalyzed A3-coupling reactions in aqueous micellar media have been shown to be an efficient and "green" route to imidazo[1,2-a]pyridines. acs.org The development of similar methodologies for the synthesis of the more complex this compound core would be a significant advancement.
The table below highlights some promising sustainable synthetic strategies:
| Synthetic Strategy | Description | Advantages for this compound Synthesis |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. beilstein-journals.orgresearchgate.net | Increased efficiency, reduced waste, and operational simplicity. beilstein-journals.org |
| Green Solvents | Utilizing environmentally friendly solvents like water or ionic liquids. cup.edu.in | Reduced environmental impact and potential for improved reaction rates and selectivity. |
| Catalyst Innovation | Employing earth-abundant and non-toxic metal catalysts or organocatalysts. | Lower cost, reduced toxicity, and improved sustainability of the synthetic process. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batch reactors. | Enhanced safety, improved reaction control, and potential for scalability. |
Expanding the Biological Target Landscape
While this compound and its analogs have been primarily investigated as PDE10A inhibitors for the potential treatment of central nervous system disorders, the versatility of the fused imidazopyrazine scaffold suggests that it may interact with other biological targets. nih.gov Future research should aim to expand the biological target landscape of this chemotype to uncover new therapeutic opportunities.
For example, a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex, which is implicated in certain cancers. nih.gov This finding suggests that modifications to the this compound core could lead to the discovery of novel anticancer agents. Another study reported the discovery of imidazo[1,5-a]pyrazine (B1201761) derived inhibitors of ACK1, a non-receptor tyrosine kinase involved in cell growth and survival. nih.gov
Target identification and validation can be facilitated by a variety of techniques, including:
Phenotypic Screening: Testing compounds in cell-based assays to identify desired biological effects without a preconceived target.
Proteomics and Chemical Biology Approaches: Using techniques like affinity chromatography and activity-based protein profiling to identify the direct binding partners of a compound in a complex biological sample.
Computational Target Prediction: Employing in silico methods to predict potential protein targets based on the chemical structure of the compound.
The following table summarizes potential alternative biological targets for the imidazopyridine and imidazopyrazine scaffolds:
| Potential Biological Target | Therapeutic Area | Supporting Evidence |
| BRD9 | Oncology | Imidazo[1,5-a]pyrazin-8(7H)-one derivatives show potent BRD9 inhibitory activity. nih.gov |
| ACK1 | Oncology | Imidazo[1,5-a]pyrazine derivatives have been identified as ACK1 inhibitors. nih.gov |
| Other Kinases | Various | The imidazopyridine scaffold is a common feature in many kinase inhibitors. |
| Ion Channels | Neurology, Cardiology | Fused nitrogen heterocycles are known to interact with various ion channels. |
Addressing Synthetic Accessibility and Optimization Challenges
Despite the promising biological activity of this compound, its complex polycyclic structure presents significant challenges in terms of synthetic accessibility and optimization. researchgate.net The development of robust and scalable synthetic routes is crucial for the advancement of this compound class into further preclinical and clinical development.
Key synthetic challenges include:
Regioselectivity: Controlling the position of substituents on the complex heterocyclic scaffold.
Functional Group Tolerance: Ensuring that the chosen synthetic route is compatible with a wide range of functional groups.
Scalability: Developing a synthesis that can be efficiently scaled up to produce larger quantities of the compound for further studies.
Q & A
Basic Research Questions
Q. What methodologies are effective for optimizing the synthesis of imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one derivatives?
- Experimental Design : A three-component Groebke-Blackburn-Bienaymé (GBB) reaction is commonly employed, using isatin derivatives, amino pyrazoles, and isocyanides. Catalytic optimization is critical: CeCl₃·7H₂O (30 mol%) in ethanol at reflux yields 75% under optimized conditions .
- Key Variables : Catalyst type (Brønsted vs. Lewis acids), solvent (ethanol preferred), and reaction time (2–24 hours). Screening catalysts (e.g., p-TsOH, NH₂SO₃H) improves yield from 0% (uncatalyzed) to 75% .
Q. How are this compound derivatives characterized structurally?
- Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) and mass spectrometry. For ambiguous structures, 2D NMR (HMBC, HSQC) resolves connectivity. For example, HMBC correlations confirm tert-butyl group placement in derivatives .
- Validation : X-ray crystallography or DFT computations validate proposed intermediates (e.g., spirocyclic intermediates in Scheme 3 of ).
Q. What are the key challenges in synthesizing imidazo[1,5-b]pyrazol-6-one analogs, and how are they addressed?
- Synthetic Barriers : Limited prior methodologies for imidazo[1,5-b]pyrazol-6-ones due to ring fusion complexity.
- Solution : Use 5-dichloromethyl-2-pyrazolines with isocyanates under DBU/dioxane conditions, achieving 40–70% yields (Table 2, ). Mechanistic studies suggest cyclization via retro-ene reactions .
Advanced Research Questions
Q. How can molecular docking predict the bioactivity of this compound derivatives against viral targets?
- Methodology : Dock derivatives into COVID-19 main protease (Mpro) using AutoDock Vina. Key interactions include hydrogen bonds (ASN142, GLY143) and hydrophobic contacts (PHE140, GLU166). For example, compound 4r shows −8.77 kcal/mol binding energy, outperforming hydroxychloroquine (−7.01 kcal/mol) .
- Validation : Compare docking scores with known antivirals (e.g., remdesivir: −7.22 kcal/mol) and validate via MD simulations .
Q. What mechanistic insights explain the formation of this compound derivatives?
- Proposed Pathway : (1) Acid-catalyzed imine formation between isatin and amino pyrazole; (2) [4+1] cycloaddition with isocyanide forming a spiro intermediate; (3) Retro-ene reaction and nucleophilic ring closure (Scheme 3, ).
- Evidence : NMR tracking of intermediates and DFT-computed transition states confirm the spiro-to-fused ring rearrangement .
Q. How do substituents (e.g., halogens, alkyl groups) influence the physicochemical and bioactivity profiles?
- Structure-Activity Analysis :
- Halogens (Cl, Br) : Enhance binding via halogen bonds (e.g., 4q with THR26: −8.73 kcal/mol) .
- Alkyl Groups (e.g., tert-butyl) : Improve solubility and hydrophobic interactions (e.g., 4j with VAL309/LEU310) .
- Experimental Validation : Correlate logP values (HPLC) with cellular permeability assays.
Q. What comparative strategies exist for synthesizing related heterocycles (e.g., imidazo[1,2-a]quinoxalines)?
- Alternative Methods :
- Thermal Cyclization : For imidazo[1,2-a]quinoxalines, use dichloromethane intermediates under reflux (Table 2, ).
- Microwave-Assisted Synthesis : Reduces time (e.g., 1 hour vs. 24 hours) but requires catalyst re-optimization .
- Cross-Validation : Compare XRD structures of analogous compounds (e.g., imidazo[4,5-b]pyridin-2-ones ).
Data Contradictions and Resolution
Q. Why do certain catalysts (e.g., H₂SO₄ vs. CeCl₃·7H₂O) yield divergent results in GBB reactions?
- Observation : H₂SO₄ yields 32%, while CeCl₃·7H₂O achieves 75% .
- Resolution : Ce³⁺ ions stabilize intermediates via Lewis acid interactions, whereas H₂SO₄ may protonate isocyanides, reducing reactivity. Confirm via kinetic studies (e.g., in situ IR monitoring) .
Q. How do discrepancies in docking scores (e.g., −8.77 kcal/mol vs. −7.53 kcal/mol) reflect ligand-target interactions?
- Analysis : Higher scores (e.g., 4r ) correlate with additional halogen bonds (THR26) and extended hydrophobic networks (PHE140/GLU166). Lower scores (e.g., molnupiravir) lack halogen substituents .
- Mitigation : Use consensus docking (e.g., Glide + AutoDock) and validate with binding assays (SPR/ITC).
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
